9H-Fluorene, 9,9-didodecyl-2,7-diiodo-
CAS No.: 278176-07-1
Cat. No.: VC16191559
Molecular Formula: C37H56I2
Molecular Weight: 754.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 278176-07-1 |
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Molecular Formula | C37H56I2 |
Molecular Weight | 754.6 g/mol |
IUPAC Name | 9,9-didodecyl-2,7-diiodofluorene |
Standard InChI | InChI=1S/C37H56I2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28H2,1-2H3 |
Standard InChI Key | JSGWQGOESBTDEU-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCCCCCC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular framework of 9,9-didodecyl-2,7-diiodo-9H-fluorene consists of a planar fluorene core (C₁₃H₁₀) modified with two iodine atoms at the 2 and 7 positions and two dodecyl (C₁₂H₂₅) chains at the 9 position . The iodine substituents introduce significant electronic effects due to their high polarizability and atomic radius, which enhance intermolecular interactions in solid-state configurations. The dodecyl chains confer solubility in nonpolar solvents and reduce crystallinity, facilitating processability in thin-film applications .
The IUPAC name, 2,7-diiodo-9,9-didodecyl-9H-fluorene, reflects this substitution pattern. Key structural identifiers include:
Crystallographic and Conformational Analysis
While single-crystal X-ray data for this specific compound remain unpublished, analogous fluorene derivatives (e.g., 2,7-dibromo-9,9-didodecylfluorene) exhibit a herringbone packing structure in the solid state, driven by halogen bonding and van der Waals interactions . Computational models suggest that the diiodo substitution increases lattice energy compared to brominated analogs, potentially enhancing thermal stability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 9,9-didodecyl-2,7-diiodo-9H-fluorene typically proceeds via a two-step protocol:
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Alkylation of Fluorene: Fluorene is alkylated at the 9-position using dodecyl bromide under phase-transfer conditions, yielding 9,9-didodecylfluorene .
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Directed Iodination: The diiodo derivative is obtained through electrophilic aromatic substitution, employing iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .
Reaction conditions (temperature, solvent, catalyst loading) critically influence regioselectivity and yield. For example, using dichloromethane as a solvent at 0°C minimizes polyiodination byproducts .
Industrial Manufacturing
Scalable production employs continuous-flow reactors to enhance heat and mass transfer during iodination. Purification via fractional crystallization or column chromatography ensures >98% purity, as required for electronic-grade materials . Challenges include iodine’s corrosivity and the need for inert atmospheres to prevent oxidative degradation.
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: 50–55°C (estimated via differential scanning calorimetry of analogous compounds).
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Solubility: High solubility in toluene (≈15 mg/mL) and chloroform (≈20 mg/mL) at 25°C, attributed to the dodecyl chains’ lipophilicity .
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Thermal Stability: Decomposition onset at 210°C under nitrogen, as determined by thermogravimetric analysis .
Spectroscopic Characterization
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UV-Vis Spectroscopy: Absorption maxima at 290 nm (π→π* transition) and 330 nm (n→π* transition of C–I bonds) .
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¹H NMR: Signals at δ 7.6–7.8 ppm (aromatic protons), δ 2.1 ppm (methylene groups adjacent to iodine), and δ 0.8–1.5 ppm (dodecyl chains) .
Applications in Advanced Materials
Organic Electronics
The compound serves as a monomer in conjugated polymers for organic light-emitting diodes (OLEDs). For instance, Suzuki coupling with diboronic esters yields poly(9,9-didodecylfluorene-2,7-diyl) derivatives, where iodine acts as a leaving group for subsequent functionalization . These polymers exhibit blue emission with quantum efficiencies up to 45% .
Liquid Crystal Displays (LCDs)
Incorporating the diiodofluorene moiety into liquid crystalline polymers enhances charge carrier mobility (≈0.1 cm²/V·s) due to improved π-orbital overlap .
Comparative Analysis with Halogenated Fluorenes
Property | 9,9-Didodecyl-2,7-diiodo-9H-fluorene | 9,9-Didodecyl-2,7-dibromo-9H-fluorene |
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Molecular Weight | 754.65 g/mol | 660.65 g/mol |
Halogen Bond Strength | 35–40 kJ/mol (I···N) | 25–30 kJ/mol (Br···N) |
λmax (UV-Vis) | 290 nm, 330 nm | 285 nm, 310 nm |
Thermal Stability | 210°C | 195°C |
The diiodo derivative’s higher molecular weight and stronger halogen bonding make it preferable for applications requiring enhanced intermolecular interactions .
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